molecular formula C16H12N4O B15003641 2-(2-Cyanoethyl)-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

2-(2-Cyanoethyl)-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B15003641
M. Wt: 276.29 g/mol
InChI Key: JNULUEAMHRXPCE-UHFFFAOYSA-N
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Description

2-(2-CYANOETHYL)-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound belonging to the class of pyrido[1,2-a][1,3]benzimidazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CYANOETHYL)-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves the reaction of 2-cyanomethyl benzimidazoles with various reagents. One common method includes the reaction of 2-cyanomethyl benzimidazoles with ethyl acetoacetate, ethyl benzoylacetate, or 2-acetylbutyrolactone . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-CYANOETHYL)-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

2-(2-CYANOETHYL)-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-CYANOETHYL)-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Properties

Molecular Formula

C16H12N4O

Molecular Weight

276.29 g/mol

IUPAC Name

2-(2-cyanoethyl)-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C16H12N4O/c1-10-11(5-4-8-17)16(21)20-14-7-3-2-6-13(14)19-15(20)12(10)9-18/h2-3,6-7,19H,4-5H2,1H3

InChI Key

JNULUEAMHRXPCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CCC#N

Origin of Product

United States

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